molecular formula C16H15ClN2O3 B13559069 [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 502593-26-2

[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B13559069
CAS No.: 502593-26-2
M. Wt: 318.75 g/mol
InChI Key: ZJCFSIKSFVNDLG-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a carboxylate group, as well as a phenylethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with [(2-Phenylethyl)carbamoyl]methyl chloride under basic conditions to form the desired ester. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Hydrolysis: The corresponding carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an antagonist for certain receptors by binding to them and inhibiting their activity. The pathways involved can include signal transduction mechanisms that are disrupted by the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

502593-26-2

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O3/c17-14-7-6-13(10-19-14)16(21)22-11-15(20)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,20)

InChI Key

ZJCFSIKSFVNDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl

solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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